molecular formula C24H17NO6 B11566211 (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11566211
M. Wt: 415.4 g/mol
InChI Key: KHZFDGXTAVKVMB-JWGURIENSA-N
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Description

4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin to form the chromene intermediate. This intermediate is then reacted with furan-2-carboxylic acid and an appropriate oxazole precursor under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-[(4Z)-2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE include:

    4-[(3,4-Dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one: Shares a similar oxazole structure but differs in the substituents on the aromatic rings.

    2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar aromatic substituents but lacking the chromene and oxazole moieties.

    4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different functional groups and biological activities.

Properties

Molecular Formula

C24H17NO6

Molecular Weight

415.4 g/mol

IUPAC Name

(4Z)-4-[2-(3,4-dimethoxyphenyl)chromen-4-ylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H17NO6/c1-27-18-10-9-14(12-21(18)28-2)20-13-16(15-6-3-4-7-17(15)30-20)22-24(26)31-23(25-22)19-8-5-11-29-19/h3-13H,1-2H3/b22-16-

InChI Key

KHZFDGXTAVKVMB-JWGURIENSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2)OC

Origin of Product

United States

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